Uliginosin B

Description

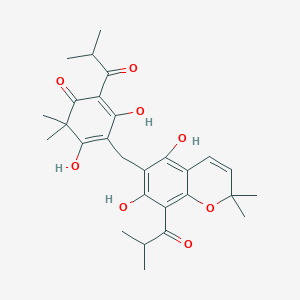

Structure

2D Structure

3D Structure

Properties

CAS No. |

19809-79-1 |

|---|---|

Molecular Formula |

C28H34O8 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3 |

InChI Key |

JJUVIYDZIBWTQA-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |

Other CAS No. |

10-00-4 |

Synonyms |

uliginosin B |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Isolation Methodologies

Botanical Sources within the Genus Hypericum

Uliginosin B has been identified in several species of the Hypericum genus. These plants are known to accumulate phenolic compounds, including phloroglucinol (B13840) derivatives like this compound, primarily in their aerial parts. researchgate.net

Specific Hypericum Species: H. polyanthemum, H. caprifoliatum, H. myrianthum, H. carinatum, H. gentianoides, and Andean Hypericum species

Research has confirmed the presence of this compound in a number of specific Hypericum species. Hypericum polyanthemum, Hypericum caprifoliatum, Hypericum myrianthum, and Hypericum carinatum have been reported as sources of this compound. researchgate.netresearchgate.netdntb.gov.ua this compound has also been isolated from Hypericum uliginosum and Hypericum japonicum. nih.govnih.gov Additionally, dimeric acylphloroglucinol derivatives, including this compound, have been identified in several Andean Hypericum species, such as H. andinum, H. laricifolium, H. brevistylum, and H. silenoides. Hypericum mexicanum has also been found to contain this compound. nih.govresearchgate.net

Geographical and Ecological Distribution

The Hypericum genus is globally distributed, occurring naturally on every continent except Antarctica, with approximately 484 species recognized. zemdirbyste-agriculture.lttandfonline.com The specific species known to contain this compound are found in various geographical locations. Hypericum polyanthemum, H. caprifoliatum, H. myrianthum, and H. carinatum are native to South America, particularly in southern Brazil. researchgate.netresearchgate.netresearchgate.net Andean Hypericum species containing this compound are found in high-altitude ecosystems, such as the Peruvian Andean páramos, at elevations ranging from 3100 to 3600 meters above sea level. The presence of these secondary metabolites in high-mountain Hypericum species may represent a survival strategy in these stressful environments. Hypericum mexicanum is found in Mexico. nih.gov

Extraction and Purification Techniques for this compound

The isolation of this compound from Hypericum species typically involves a combination of extraction and chromatographic purification methods.

Conventional Solvent Extraction

Conventional solvent extraction is a common initial step for obtaining this compound from plant material. Lipophilic solvents are frequently employed for this purpose. For instance, hexane (B92381) or cyclohexane (B81311) extracts of the aerial parts of Hypericum species have been used to obtain this compound. researchgate.netnih.govnih.govmdpi.comgoogle.com Maceration with solvents like n-hexane or cyclohexane is a reported method. nih.govgoogle.com Another approach involves macerating dried and powdered plant material with a solvent such as cyclohexane. google.com

Supercritical Fluid Extraction (SFE) as a Selective Method

Supercritical fluid extraction (SFE), particularly using supercritical carbon dioxide (SC CO₂), has been explored as a selective method for extracting this compound and other compounds from Hypericum species. nih.govresearchgate.netufrgs.brresearchgate.net SFE offers advantages such as being an environment-friendly technology with low toxicity and easy solvent removal. researchgate.net Studies on Hypericum polyanthemum and Hypericum carinatum have investigated the use of SC CO₂ under varying pressures and temperatures to optimize the extraction of this compound. nih.govresearchgate.netufrgs.brnih.gov For H. polyanthemum, SFE at 50°C and higher pressures was found to be effective for extracting the high molecular-weight compound, this compound, and presented higher selectivity compared to n-hexane maceration. nih.gov In H. carinatum, SFE showed higher selectivity than conventional solvent extraction with n-hexane. researchgate.netnih.gov Optimal conditions for obtaining target compounds including this compound from H. carinatum using SFE were determined to be 40°C and 90 bar. researchgate.netnih.gov

The following table summarizes some reported SFE conditions and the presence or quantification of this compound:

| Species | Solvent | Temperature (°C) | Pressure (bar) | This compound Outcome | Source |

| H. polyanthemum | SC CO₂ | 40, 50, 60 | 90, 120, 150, 200 | Higher pressures required for this compound; higher selectivity than n-hexane maceration. nih.gov | nih.gov |

| H. polyanthemum | SC CO₂ | 50 | 150 | Quantification: 352.5 mg per g/extract . ufrgs.br | ufrgs.br |

| H. carinatum | SC CO₂ | 40, 50, 60 | 90, 120, 150, 200 | Higher selectivity than n-hexane maceration; 40°C and 90 bar identified as optimal. researchgate.netnih.gov | researchgate.netnih.gov |

Chromatographic Isolation Procedures

Following initial extraction, chromatographic techniques are essential for the isolation and purification of this compound. Various chromatographic methods have been employed. Silica (B1680970) gel column chromatography is a common method, often using gradients of solvents like hexane/ethyl acetate. google.comiastate.edu Preparative thin layer chromatography and column chromatography have also been used for isolating this compound. google.comscielo.br High-performance liquid chromatography (HPLC) is frequently used for both quantification and preparative isolation of this compound. nih.govmdpi.comufrgs.brscielo.br Reversed-phase (RP) stationary phases, such as C18 columns, are commonly used in HPLC for analyzing phloroglucinol derivatives like this compound. mdpi.comscielo.br Other chromatographic methods mentioned in the context of isolating compounds from Hypericum species, which may be applicable to this compound purification, include countercurrent chromatography (CPC) and flash chromatography on silica gel and RP-18 material. researchgate.net

Biosynthetic Pathways and Chemical Diversity of Uliginosins

Proposed Biosynthesis of Acylphloroglucinol Monomers and Dimers

The formation of dimeric acylphloroglucinols like uliginosin B is understood to proceed through the initial synthesis of monomeric units, followed by their dimerization.

Origin from Filicinic Acid and Phloroglucinol (B13840) Moieties

The fundamental building blocks of this compound are the filicinic acid and phloroglucinol moieties, connected by a methylene (B1212753) bridge researchgate.netresearchgate.netsemanticscholar.orgscielo.br. The biosynthesis of these dimeric compounds is proposed to involve the modification of phlorisobutyrophenone (B1231217) (PIB), a precursor that gives rise to various phloroglucinol and filicinic acid units nih.gov. Subsequently, a monomer derived from the phloroglucinol pathway and another from the filicinic acid pathway undergo a coupling reaction to form the dimeric structure nih.gov.

Enzymatic and Chemical Mechanisms of Dimerization

While the specific enzymes catalyzing the dimerization step in the biosynthesis of uliginosins in plants are not fully elucidated, chemical syntheses of uliginosins A and B have provided insights into potential mechanisms nih.goviastate.edudocumentsdelivered.comresearchgate.net. Synthetic routes often involve the coupling of a prenyl ketone with a benzopyran derivative, both of which originate from a common precursor iastate.edu. For instance, the synthesis of this compound has been achieved by reacting a benzopyran compound with another intermediate in the presence of a base such as sodium hydride iastate.edu. Earlier synthetic approaches also included the oxidation of uliginosin A to yield this compound researchgate.netdrugfuture.com.

Structural Analogues and Related Compounds

This compound exists alongside several structurally similar compounds within the Hypericum genus, contributing to the chemical diversity of these plants.

Uliginosin A, Uliginosin C, and Uliginosin D

This compound (C₂₈H₃₄O₈) shares a close structural relationship with Uliginosin A (C₂₈H₃₆O₈), Uliginosin C, and Uliginosin D nih.govdrugfuture.comnih.gov. Uliginosin A and this compound are recognized as acyl phloroglucinols found in Hypericum gentianoides iastate.edu. Successful chemical syntheses of both uliginosin A and B further underscore their structural kinship nih.goviastate.edudocumentsdelivered.comresearchgate.net. Variations in substituents, such as ethyl or methyl groups, can lead to differences in the biological activities of these analogues .

Prenylated this compound Derivatives

The addition of prenyl groups to the this compound structure results in prenylated derivatives, which can exhibit altered biological properties . For example, prenylated compounds like 3′-prenyl this compound have demonstrated enhanced antifungal activity compared to their non-prenylated counterparts . This suggests that prenylation plays a role in modulating the interaction of these molecules with biological membranes or targets .

Comparative Analysis with Other Hypericum Phloroglucinols

This compound is one among a variety of phloroglucinols present in Hypericum species, including compounds such as hyperforin, japonicin A, isothis compound, and hyperbrasilol B semanticscholar.orgscielo.brresearchgate.netcabidigitallibrary.orgeurekaselect.comgoogle.com. While this compound and isothis compound are formed from filicinic acid and phloroglucinol units linked by a methylene bridge, japonicin A is a dimer of two filicinic acid moieties semanticscholar.orgscielo.br. Comparative studies indicate that the phloroglucinol portion of the molecule may be important for certain biological activities semanticscholar.orgscielo.br. The position of isoprenyl units, such as the difference between the 9' position in this compound and the 5' position in isothis compound, has been implicated in influencing their antiproliferative effects semanticscholar.orgscielo.br. In silico analyses have suggested that dimeric acylphloroglucinols like this compound, isothis compound, and japonicin A possess characteristics consistent with "druglike" compounds eurekaselect.comx-mol.com.

Factors Influencing Accumulation of this compound in Plants

The accumulation of secondary metabolites, including this compound, in plants is a complex process influenced by a variety of factors. These factors can be broadly categorized into genetic, ontogenic (developmental stage), morphogenetic, and environmental conditions. Understanding these influences is crucial for optimizing the production of this compound in plant sources.

Environmental factors play a significant role in the synthesis and accumulation of phytochemical compounds. These include external variables such as light (intensity, quality, and duration), temperature, soil water availability (drought stress), soil fertility, and salinity. Changes in even a single environmental factor can alter the content of secondary metabolites, even if other conditions remain constant. mdpi.comnih.gov

Research on Hypericum species, known producers of this compound, has provided insights into how these factors affect its accumulation. For instance, studies on Hypericum ternum have investigated the phenolic compound content, including this compound, during different developmental stages and in various plant organs after micropropagation and acclimatization. Plantlets cultured in vitro on a specific medium showed higher phenolic compound yields. researchgate.net The accumulation of this compound in acclimatized plants of H. ternum surpassed levels found in wild plants, suggesting that cultivation conditions can significantly impact its concentration. researchgate.net

Furthermore, the distribution of this compound can vary within different plant parts. In H. ternum, reproductive parts at the flowering stage and leaves at the fructification stage were found to be major sites for the accumulation of most secondary metabolites, with the exception of this compound. researchgate.net Roots were noted to accumulate this compound, while stems showed the least accumulation. researchgate.net Another study on Hypericum gentianoides indicated that acylphloroglucinol accumulation, which includes compounds related to this compound, varies with development and is highly dependent on the plant accession. nih.gov

Stress factors have also been shown to influence the levels of this compound. In Hypericum polyanthemum, drought stress significantly increased this compound levels in both leaves and reproductive parts. Drought stress alone led to a substantial increase (40-fold in leaves and 6-fold in reproductive parts), while drought stress combined with mild fertilization also resulted in increased this compound concentrations, albeit to a lesser extent (7.5-fold in leaves and 1.5-fold in reproductive parts). researchgate.net Mechanical damage and the application of salicylic (B10762653) acid (SA) were also found to induce the biosynthesis of this compound in the leaves of H. polyanthemum, with higher levels observed in wounded plants after a few days. researchgate.net These findings suggest that this compound accumulation can be a response to environmental stressors.

The influence of environmental factors on secondary metabolite production is often species-specific and can involve complex interactions. d-nb.info While general trends exist regarding the impact of light, temperature, water availability, and soil conditions on secondary metabolism in medicinal plants, specific studies focusing solely on this compound and a wide range of environmental variables are still developing. mdpi.comnih.govd-nb.infomaxapress.com

The following table summarizes some research findings on factors influencing this compound accumulation:

| Factor | Plant Species | Effect on this compound Accumulation | Plant Part(s) Affected | Source |

| In vitro culture medium | Hypericum ternum | Higher yield compared to wild plants | Whole plantlets | researchgate.net |

| Acclimatization | Hypericum ternum | Levels surpassed wild plants | Whole plantlets | researchgate.net |

| Developmental Stage | Hypericum ternum | Varies; accumulated in roots | Roots, Stems, Leaves, Reproductive parts | researchgate.net |

| Developmental Stage | Hypericum gentianoides | Varies with development | Shoots | nih.gov |

| Drought Stress | Hypericum polyanthemum | Significant increase | Leaves, Reproductive parts | researchgate.net |

| Drought Stress + Mild Fertilization | Hypericum polyanthemum | Increased, but less than drought alone | Leaves, Reproductive parts | researchgate.net |

| Mechanical Damage | Hypericum polyanthemum | Induced biosynthesis | Leaves | researchgate.net |

| Salicylic Acid (SA) Application | Hypericum polyanthemum | Induced biosynthesis | Leaves | researchgate.net |

| Plant Accession | Hypericum gentianoides | Highly dependent on accession | Shoots | nih.gov |

This data highlights the variability in this compound accumulation based on cultivation techniques, plant development, specific plant parts, stress exposure, and genetic factors (accession). Further detailed research is needed to fully elucidate the intricate relationships between various environmental parameters and the biosynthesis and accumulation of this compound in different plant species that produce this compound.

Synthetic Chemistry of Uliginosin B and Its Derivatives

Historical and Current Synthetic Routes for Uliginosins

Historical and current synthetic strategies for uliginosins often involve the coupling of key intermediates, cyclodehydrogenation reactions to form chromen rings, and rottlerone exchange reactions. researchgate.netrsc.organu.edu.auresearchgate.net

Coupling Reactions of Core Intermediates

A general route for the synthesis of uliginosins A and B involves coupling reactions of a phloroglucinol (B13840) derivative with a prenyl ketone or a benzopyran. iastate.eduresearchgate.net For Uliginosin B, the synthesis can be achieved by the reaction of a specific benzopyran intermediate with a phloroglucinol core. iastate.eduresearchgate.net One reported reproducible synthesis of this compound involved the reaction of compound 5 (a benzopyran) with compound 3 (a phloroglucinol derivative) in the presence of sodium hydride (NaH) in ethanol, yielding this compound in 62% yield after purification. iastate.edu

Cyclodehydrogenation Strategies

Cyclodehydrogenation reactions, often employing reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), have been investigated for the synthesis of intermediates containing the 2H-chromen core found in this compound. researchgate.netrsc.org For instance, the cyclodehydrogenation of 2′,4′,6′-trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone using DDQ can yield the 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen intermediate, a key component for this compound synthesis. researchgate.netrsc.org Cyclodehydrogenation has also been used to prepare derivatives of this compound from corresponding uliginosin A derivatives. researchgate.netrsc.org

Rottlerone Exchange Reactions

Rottlerone exchange reactions have been utilized in the synthesis of this compound derivatives. researchgate.netrsc.orgresearchgate.net This type of reaction involves the exchange of acylphloroglucinol units between different molecules. For example, a rottlerone exchange between an 8-isobutyrylchromen and albaspidin-iBiB has been shown to afford this compound-iBiB. researchgate.netrsc.org Similarly, uliginosin A has been synthesized by a rottlerone exchange between albaspidin (B1665688) iBiB and 2′,4′,6′-trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone in the presence of sodium hydride. researchgate.net

Challenges and Reproducibility in this compound Synthesis

The synthesis of uliginosins, including this compound, has faced challenges, particularly concerning reproducibility. iastate.eduresearchgate.netscite.ai Early synthetic routes, such as the 1978 synthesis of uliginosin A reported by Meikel and Stevens, were noted as difficult to reproduce due to limited experimental detail. iastate.eduresearchgate.net The prenylation of isobutyrylphloroglucinol, a step in the synthesis of a uliginosin A precursor, has also proven difficult, often yielding multiple products depending on the base used. iastate.edu Developing reproducible conditions for the key coupling reactions has been crucial for improving the accessibility of uliginosins through synthesis. iastate.eduresearchgate.net

Design and Synthesis of Novel this compound Analogues

The structural features of this compound have served as a molecular pattern for the design and synthesis of novel analogues. researchgate.netuniv-rouen.fr Research has explored modifications to the this compound structure to investigate their biological activities. For instance, analogues where the isobutyryl groups are replaced by isovaleryl groups have been prepared, such as uliginosin A-iViB. researchgate.net Novel dimeric acylphloroglucinol analogues of this compound, such as uliginosin C and uliginosin D, have been isolated and characterized, demonstrating variations in the acyl moieties. nih.govmdpi.com The synthesis of these analogues allows for the study of structure-activity relationships. ucl.ac.uk

Preclinical Biological Activities and Therapeutic Indications

Neuropharmacological Activities

Studies in rodent models have investigated the impact of Uliginosin B on behaviors associated with neurological and psychiatric conditions.

Antidepressant-like Effects in Rodent Models

This compound has demonstrated antidepressant-like effects in rodent models, such as the forced swimming test (FST) and tail suspension test (TST). researchgate.netscielo.brnih.gov In mice, acute and repeated oral administration of this compound (10 mg/kg) reduced immobility time in the FST and TST. scielo.brnih.gov This effect was comparable to that of standard antidepressants in some studies. researchgate.net

Research suggests that the antidepressant-like activity of this compound may involve the monoaminergic neurotransmission system. researchgate.netnih.gov Studies have shown that this compound can inhibit the synaptosomal uptake of monoamines, including dopamine (B1211576), serotonin (B10506), and noradrenaline, in rat brain. researchgate.netnih.govresearchgate.net The half-maximal inhibitory concentrations (IC50) for the uptake of dopamine, serotonin, and noradrenaline were reported as 90 ± 38 nM, 252 ± 13 nM, and 280 ± 48 nM, respectively. nih.govresearchgate.net However, this compound does not appear to bind directly to the neuronal carriers of these monoamines. scielo.brnih.gov

Further investigation into the mechanism suggests that the antidepressant-like effect might be linked to the regulation of Na+,K+-ATPase activity in the cerebral cortex. scielo.br Acute and repeated administration of this compound increased Na+,K+-ATPase activity in the cerebral cortex of mice. scielo.br Pretreatment with veratrine, which affects Na+ balance, prevented the antidepressant-like effect of this compound in the FST, suggesting the involvement of Na+ regulation. scielo.br Additionally, this compound has been shown to enhance hippocampal levels of reduced glutathione (B108866) (GSH), MCP-1, and IL-10 in mice subjected to a stress stimulus and LPS, suggesting that immuno-inflammatory and antioxidant pathways may play a role in its antidepressant-like effects. researchgate.net

Data on Antidepressant-like Effects:

| Test | Species | Dose (mg/kg, route) | Effect | Reference |

| Forced Swimming Test (FST) | Mice | 10, oral (acute) | Reduced immobility | scielo.brnih.gov |

| Forced Swimming Test (FST) | Mice | 10, oral (repeated) | Reduced immobility | scielo.br |

| Tail Suspension Test (TST) | Mice | 10, oral (acute) | Reduced immobility | scielo.br |

| Synaptosomal Uptake Inhibition | Rat | In vitro | Dopamine (IC50: 90 nM) | nih.govresearchgate.net |

| Synaptosomal Uptake Inhibition | Rat | In vitro | Serotonin (IC50: 252 nM) | nih.govresearchgate.net |

| Synaptosomal Uptake Inhibition | Rat | In vitro | Noradrenaline (IC50: 280 nM) | nih.govresearchgate.net |

| Na+,K+-ATPase Activity | Mice | 10, oral (acute) | Increased in cerebral cortex | scielo.br |

| Na+,K+-ATPase Activity | Mice | 10, oral (repeated) | Increased in cerebral cortex | scielo.br |

Antinociceptive Effects in Rodent Pain Models

This compound has also demonstrated antinociceptive (pain-relieving) effects in various rodent pain models, including the hot-plate test and abdominal writhing test in mice. researchgate.netnih.gov At doses that did not impair motor coordination (15 mg/kg, i.p.), this compound showed antinociceptive activity. researchgate.netnih.gov

The antinociceptive effect of this compound appears to be mediated by multiple systems, including dopaminergic and opioid pathways. researchgate.netnih.gov Pretreatment with naloxone (B1662785) (an opioid receptor antagonist) and sulpiride (B1682569) (a dopamine D2 receptor antagonist) completely abolished the effect of this compound in the hot-plate test. researchgate.netnih.gov However, this compound does not seem to bind directly to opioid or dopaminergic receptors, suggesting an indirect mechanism, possibly through the inhibition of monoamine reuptake leading to increased synaptic levels and subsequent receptor activation. researchgate.netnih.gov

Furthermore, studies indicate the involvement of monoaminergic and glutamatergic systems in the antinociceptive effects. sigmaaldrich.com The antinociceptive effect of this compound was significantly reduced by pretreatment with pCPA (an inhibitor of serotonin synthesis) and MK-801 (an NMDA receptor antagonist). sigmaaldrich.com Prazosin (an α1 receptor antagonist) and yohimbine (B192690) (an α2 receptor antagonist) also influenced the antinociceptive effect at higher doses of this compound. sigmaaldrich.com

Data on Antinociceptive Effects:

| Test | Species | Dose (mg/kg, route) | Effect | Mediation Involved | Reference |

| Hot-plate test | Mice | 15, i.p. | Antinociceptive | Dopaminergic, Opioid | researchgate.netnih.gov |

| Abdominal writhing test | Mice | 15, i.p. | Antinociceptive | Not specified in snippets | researchgate.netnih.gov |

| Hot-plate test | Mice | 15 & 90, i.p. | Antinociceptive | Monoaminergic, Glutamatergic | sigmaaldrich.com |

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various microorganisms, including bacteria and fungi.

Antibacterial Activity

This compound has shown antibacterial activity, particularly against Gram-positive bacteria. iastate.edubiopyc.comresearchgate.netnih.gov Studies have reported its activity against Bacillus subtilis and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). iastate.edubiopyc.comresearchgate.netnih.gov

Minimum inhibitory concentration (MIC) values have been determined for this compound against various bacterial strains. For instance, this compound exhibited an MIC of 3.0 µg/mL against Staphylococcus aureus. researchgate.net Against Paenibacillus larvae, a Gram-positive bacterium affecting honeybees, this compound showed an MIC of 20 µM. biopyc.com It also presented low MIC values against Enterococcus faecalis, Staphylococcus aureus, MRSA, and S. aureus MLSb resistance strains. nih.gov

Data on Antibacterial Activity:

| Bacterial Species | MIC Value | Reference |

| Staphylococcus aureus | 3.0 µg/mL | researchgate.net |

| Paenibacillus larvae | 20 µM | biopyc.com |

| Enterococcus faecalis | Low MIC values | nih.gov |

| Staphylococcus aureus | Low MIC values | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Low MIC values | nih.gov |

| S. aureus MLSb resistance | Low MIC values | nih.gov |

| Bacillus subtilis | Activity reported | iastate.edu |

Antifungal Activity against Candida Species, including Resistant Strains

This compound has demonstrated strong antifungal activity, notably against Candida species, including strains resistant to fluconazole. nih.govnih.govresearchgate.netresearchgate.net Studies have shown that this compound can inhibit the growth of Candida albicans and other Candida species. nih.govnih.govresearchgate.net

The antifungal activity against Candida species, including fluconazole-resistant strains, occurs at concentrations ranging from 3 to 32 µM. nih.govnih.gov This activity is observed with reduced or absent cytotoxicity against human cell lines. nih.govnih.govresearchgate.net Research using 3'prenyl this compound, a related dimeric acylphloroglucinol, suggests that these compounds may target genes important for cell cycle regulation and cytoskeleton assembly in fungi. nih.govnih.govresearchgate.net

Data on Antifungal Activity against Candida Species:

| Fungal Species | Activity | Concentration Range (µM) | Reference |

| Candida species (including resistant strains) | Strong growth inhibition | 3 - 32 | nih.govnih.govresearchgate.netresearchgate.net |

| Candida albicans | Inhibition properties | Not specified in snippets | nih.gov |

| Candida krusei, C. famata, C. parapsilosis, Cryptococcus neoformans (resistant strains) | Moderate inhibition by lipophilic fraction containing this compound | Not specified in snippets | ufrgs.br |

Antiviral Activity

While the search results primarily highlight antibacterial and antifungal properties, some sources mention that acylphloroglucinol derivatives, the class of compounds to which this compound belongs, have been reported to possess antiviral activity. researchgate.netresearchgate.netiastate.eduacs.org However, specific detailed research findings or data tables directly pertaining to the antiviral activity of this compound itself were not prominently available in the provided snippets. One source broadly mentions anti-HIV activity for uliginosins A and B. iastate.edu Another refers to a chapter on the antiviral activity of natural phloroglucinols and their analogues. acs.org

Anti-inflammatory Activity

Studies suggest that this compound and related acylphloroglucinols may possess anti-inflammatory properties. ontosight.aix-mol.comiastate.edunih.gov Research investigating the antichemotactic activity of this compound has been conducted as part of exploring new anti-inflammatory agents. x-mol.com While direct detailed mechanisms for this compound are still being elucidated, related compounds like Uliginosin A have shown the ability to inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in cellular models, specifically in LPS-induced RAW 264.7 mouse macrophages. nih.gov Furthermore, investigations into the antidepressant-like effects of this compound in mice have indicated that immuno-inflammatory pathways might be involved, with observations of enhanced hippocampal levels of IL-10 and MCP-1. researchgate.net

Cytotoxic Activity in Selected Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects in preclinical studies across a panel of cancer cell lines. nih.govresearcher.life It has shown activity against various human tumor cell lines, including those derived from melanoma, breast, ovarian (including resistant phenotypes), kidney, non-small cell lung, prostate, and colon cancers. scielo.br

Notably, this compound exhibited significant cytotoxic effects on HeLa, SiHa, Me-180, and K-562 cancer cell lines. nih.govresearcher.life In comparative studies, this compound was found to be particularly active against ovarian tumor cell lines, specifically NCI-ADR/RES (ovarian resistant) and OVCAR-03 (ovarian). scielo.br The mean TGI (Total Growth Inhibition) values highlight its potency against these specific lines. scielo.br

The antiproliferative activity of this compound against selected cancer cell lines is summarized in the table below:

| Cancer Cell Line | Tissue Origin | Activity / TGI (μg/ml) | Reference |

| HeLa | Cervical Carcinoma | Significant Cytotoxic | nih.govresearcher.life |

| SiHa | Cervical Carcinoma | Significant Cytotoxic | nih.govresearcher.life |

| Me-180 | Cervical Carcinoma | Significant Cytotoxic | nih.govresearcher.life |

| K-562 | Chronic Myelogenous Leukemia | Significant Cytotoxic | nih.govresearcher.life |

| NCI-ADR/RES | Ovarian (Resistant) | 0.72 | scielo.br |

| OVCAR-03 | Ovarian | 1.49 | scielo.br |

| UACC-62 | Melanoma | Not specified TGI | scielo.br |

| 786-0 | Kidney | Not specified TGI | scielo.br |

| NCI-H460 | Non-Small Cell Lung | Not specified TGI | scielo.br |

| PC-3 | Prostate | Not specified TGI | scielo.br |

| HT-29 | Colon | Not specified TGI | scielo.br |

This compound was identified as the most active phloroglucinol (B13840) derivative tested against the panel of tumor cell lines in one study, demonstrating selective action on ovarian cancer lines. scielo.br

Mechanistic Elucidation of Uliginosin B S Actions

Modulation of Neurotransmitter Systems

Uliginosin B has been shown to modulate monoaminergic neurotransmission, a mechanism distinct from that of classical antidepressants. researchgate.netscielo.br

Synaptosomal Monoamine Reuptake Inhibition

This compound demonstrates the ability to inhibit the synaptosomal uptake of several monoamines, including dopamine (B1211576), serotonin (B10506), and noradrenaline. In vitro studies using rat brain synaptosomes have provided quantitative data on this inhibitory effect. researchgate.netnih.gov

| Monoamine | IC₅₀ (nM) |

| Dopamine | 90 ± 38 |

| Serotonin | 252 ± 13 |

| Noradrenaline | 280 ± 48 |

This inhibition of reuptake leads to an increased availability of these neurotransmitters in the synaptic cleft. researchgate.netnih.gov

Non-binding to Classical Monoamine Transporter Sites

Despite inhibiting synaptosomal uptake, this compound does not appear to bind directly to the classical monoamine transporter sites. researchgate.netscielo.brscielo.brresearchgate.net This suggests a mechanism of action that differs from that of conventional antidepressant drugs, which typically exert their effects by blocking these transporters. researchgate.netscielo.brscielo.br The mechanism may involve altering the sodium gradient that drives monoamine transport, potentially by influencing Na⁺,K⁺-ATPase activity. scielo.br

Involvement of Dopaminergic and Adrenergic Receptors

Studies suggest that the effects of this compound involve the activation of dopaminergic and adrenergic receptors, although this activation appears to be indirect. researchgate.netnih.gov Pretreatment with dopamine receptor antagonists (D1 and D2) and α-adrenoceptor antagonists (α1 and α2) has been shown to prevent some of the effects of this compound, indicating the involvement of these receptor systems. researchgate.netscielo.brresearchgate.net

Interaction with the Adenosinergic System

This compound's mechanism of action also involves the adenosinergic system. nih.govnih.govsemanticscholar.orgnih.govresearchgate.net

Activation of Adenosine (B11128) A1 and A2A Receptors

Research indicates that the effects of this compound are mediated, at least in part, by the activation of adenosine A1 and A2A receptors. nih.govnih.govresearchgate.net Pretreatment with selective antagonists for adenosine A1 receptors (DPCPX) and A2A receptors (ZM 241385) has been shown to prevent the effects of this compound in certain models. nih.govnih.govresearchgate.net This suggests that the activation of these receptors contributes significantly to its pharmacological profile. The mechanism underlying this activation may involve increased adenosine availability, potentially through the modulation of ecto-5′-nucleotidase activity, an enzyme involved in adenosine production. nih.govnih.gov

Modulation of Ecto-5'-Nucleotidase Activity and Adenosine Availability

Studies suggest that the adenosinergic system plays a role in the effects of this compound, particularly its antinociceptive properties. Adenosine, a key neuromodulator, is generated extracellularly through the hydrolysis of purine (B94841) nucleotides like ATP and AMP, a process significantly mediated by ecto-5'-nucleotidase (CD73) nih.gov. Ecto-5'-nucleotidase hydrolyzes AMP to adenosine and phosphate (B84403) nih.gov. Adenosine then acts on P1 receptors, including A₁ and A₂A receptors nih.govresearchgate.net.

Research indicates that this compound's effects are linked to the modulation of ecto-5'-nucleotidase activity. Pretreatment with AMPCP, an inhibitor of ecto-5'-nucleotidase, completely prevented the effect of ULI in the hot-plate test in mice, suggesting that the antinociceptive effect of ULI is, at least in part, dependent on adenosine availability researchgate.net. Furthermore, selective adenosine A₁ receptor antagonist DPCPX and the selective A₂A antagonist ZM 241385 also prevented the effect of ULI, indicating that activation of these receptors mediates the effect of ULI researchgate.netnih.govnih.gov.

Influence on ATP and AMP Hydrolysis in Synaptosomes

Ex vivo studies using synaptosomal preparations have provided further insight into how this compound affects purine nucleotide hydrolysis. Treatment with ULI was found to increase AMP hydrolysis in spinal cord synaptosomes researchgate.netnih.govnih.gov. In contrast, in cerebral cortex synaptosomes, ULI treatment increased ATP hydrolysis, while no changes were observed in ADP and AMP hydrolysis in this region researchgate.netnih.gov. These findings suggest that this compound differentially influences the hydrolysis of purine nucleotides depending on the brain region.

| Tissue | This compound Treatment Effect on Hydrolysis |

| Spinal Cord | Increased AMP hydrolysis |

| Cerebral Cortex | Increased ATP hydrolysis |

Influence on Ion Pump Activity

This compound has also been shown to influence the activity of ion pumps, particularly Na+,K+-ATPase. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across neuronal membranes, which is essential for neuronal excitability, osmotic balance, cell volume, and the transport of molecules like neurotransmitters scielo.brscielo.br.

Stimulation of Na+,K+-ATPase Activity in Cerebral Cortex

Studies have demonstrated that this compound increases Na+,K+-ATPase activity in the cerebral cortex of mice. Acute administration of ULI (10 mg/kg, p.o.) increased Na+,K+-ATPase activity in the cerebral cortex 1 hour after treatment scielo.brscielo.br. Repeated treatment with ULI (10 mg/kg/day for 3 days) also increased Na+,K+-ATPase activity in the cerebral cortex at both 1 and 3 hours after the last administration, suggesting a more sustained effect with repeated dosing scielo.brscielo.br. Notably, ULI treatment did not affect Na+,K+-ATPase activity in the hippocampus scielo.brscielo.br.

| Treatment Type | Dose (p.o.) | Time After Last Administration | Effect on Cerebral Cortex Na+,K+-ATPase Activity | Effect on Hippocampus Na+,K+-ATPase Activity |

| Acute | 10 mg/kg | 1 hour | Increased | Not altered |

| Acute | 10 mg/kg | 3 hours | Not altered | Not altered |

| Repeated | 10 mg/kg/day (3 days) | 1 hour | Increased | Not altered |

| Repeated | 10 mg/kg/day (3 days) | 3 hours | Increased | Not altered |

Link to Neuronal Monoamine Transport Electrochemical Gradient

The activity of neuronal monoamine transporters, responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft, is driven by the electrochemical gradient of Na+ ions maintained by Na+,K+-ATPase scielo.brscielo.bracs.org. Although this compound inhibits monoamine neuronal reuptake, it does so without binding to the monoamine sites on neuronal transporters nih.govscielo.brresearchgate.net. The finding that this compound increases Na+,K+-ATPase activity and that its antidepressant-like effect is prevented by veratrine, a Na+ channel opener, suggests that ULI reduces monoamine uptake by altering the Na+ gradient scielo.brscielo.brresearchgate.netresearchgate.net. This indicates a mechanism distinct from classical antidepressants that directly block transporter binding sites nih.govscielo.br.

Role of the Glutamatergic System

The glutamatergic system, which utilizes glutamate (B1630785) as the primary excitatory neurotransmitter in the central nervous system, is also implicated in the effects of this compound researchgate.netnih.gov. Glutamate acts on various receptors, including NMDA receptors, which are crucial for synaptic plasticity and memory formation nih.govwikipedia.org.

Implications with NMDA Receptor Antagonists

Research suggests a contribution of glutamatergic neurotransmission to the effects of this compound. Studies investigating the mechanism of action of ULI have utilized pretreatments with various antagonists, including MK-801, a non-competitive antagonist of the NMDA receptor researchgate.netwikipedia.orgmdpi.com. The antinociceptive effect of this compound was significantly reduced by pretreatment with MK-801 researchgate.net. Furthermore, the ataxic effect observed with a high dose of this compound was completely prevented by pretreatment with MK-801 researchgate.net. These findings provide evidence for the involvement of the glutamatergic system, specifically through mechanisms related to NMDA receptors, in mediating some of the effects of this compound researchgate.net.

Indirect Modulations and Network Interactions

Research into this compound, a natural phloroglucinol (B13840) derivative, has revealed that its pharmacological effects, particularly its antinociceptive and antidepressant-like properties, involve complex indirect modulations and interactions within biological networks. While direct receptor binding is not always the primary mechanism, this compound appears to influence various pathways, including the opioid system, and exhibits synergistic and additive interactions with other pharmacologically active compounds. Furthermore, potential involvement of immuno-inflammatory and antioxidant pathways has been indicated.

Opioid System Involvement and Naloxone (B1662785) Sensitivity

Studies investigating the antinociceptive effects of this compound have demonstrated a notable interaction with the opioid system, characterized by sensitivity to naloxone. Naloxone, a known opioid receptor antagonist, has been shown to block the antinociceptive effect of this compound in experimental models scielo.brresearchgate.netnih.govscispace.comresearchgate.net. In the hot-plate test in mice, the antinociceptive effect of this compound was completely abolished by pretreatment with naloxone researchgate.netnih.govresearchgate.net. Additionally, motor impairment induced by a high dose of this compound was also prevented by naloxone researchgate.netnih.gov.

Despite this sensitivity to naloxone, indicating the involvement of opioid receptors, research suggests that this compound does not directly bind to these receptors researchgate.netnih.govresearchgate.net. Instead, its influence on the opioid system appears to be indirect, possibly mediated through its ability to inhibit monoamine reuptake, which could subsequently lead to the indirect stimulation of the opioid system researchgate.netnih.govresearchgate.net. This indirect modulation highlights a complex interplay between monoaminergic and opioid pathways in mediating the effects of this compound.

Synergistic and Additive Pharmacological Interactions

Pharmacological interaction studies, particularly using isobolographic analysis, have provided insights into how this compound interacts with other analgesic and antidepressant drugs. These studies have revealed both synergistic and additive effects depending on the co-administered compound.

A significant finding is the synergistic interaction between this compound and morphine in producing antinociception scielo.brresearchgate.netnih.govresearchgate.net. This suggests that when administered together, the combined effect of this compound and morphine is greater than the sum of their individual effects. This synergistic relationship points to this compound as a potential adjuvant for opioid-based pain pharmacotherapy, potentially allowing for lower doses of opioids while maintaining or enhancing analgesic efficacy researchgate.netnih.govresearchgate.net.

In contrast to the synergistic interaction with morphine, the interactions between this compound and either amitriptyline (B1667244) or clonidine (B47849) were found to be additive scielo.brresearchgate.netnih.govresearchgate.net. This indicates that the combined effect of this compound with these drugs is approximately equal to the sum of their individual effects.

The results of these interaction studies can be summarized in the following table:

| Co-administered Compound | Pharmacological Interaction with this compound | Observed Effect (in Antinociception Studies) |

| Morphine | Synergistic | Enhanced antinociceptive effect |

| Amitriptyline | Additive | Combined antinociceptive effect |

| Clonidine | Additive | Combined antinociceptive effect |

Potential Involvement of Immuno-inflammatory and Antioxidant Pathways

Emerging research suggests that immuno-inflammatory and antioxidant pathways may contribute to the pharmacological effects of this compound, particularly its antidepressant-like activity. A study investigating the effects of this compound in mice subjected to an immune challenge observed that this compound enhanced hippocampal levels of specific markers related to oxidative stress and inflammation researchgate.net.

Specifically, this compound treatment was associated with increased levels of reduced glutathione (B108866) (GSH), a key endogenous antioxidant, in the hippocampus researchgate.net. Furthermore, levels of MCP-1 (Monocyte Chemoattractant Protein-1) and IL-10 (Interleukin-10), both of which are involved in inflammatory processes (with IL-10 generally considered an anti-inflammatory cytokine), were also enhanced in the hippocampus following this compound administration researchgate.net. These findings suggest that this compound may exert some of its effects by modulating the balance between oxidative stress and inflammatory responses in the brain researchgate.net. The intricate relationship between inflammation, oxidative stress, and neurological disorders, including depression, is well-documented, and the influence of this compound on these pathways could underlie some of its observed pharmacological properties mdpi.comdovepress.comnih.gov.

Structure Activity Relationship Sar Studies of Uliginosin B and Analogues

Identification of Key Structural Moieties for Biological Activity

The dimeric structure of uliginosin B, composed of filicinic acid and phloroglucinol (B13840) units linked by a methylene (B1212753) bridge, is fundamental to its biological activities. scielo.brmushroomlab.cnresearchgate.net While the exact structural determinants for each specific activity are still being elucidated, research on this compound and its analogues provides insights into the importance of certain moieties.

Studies comparing this compound with other dimeric acylphloroglucinols have begun to highlight the influence of variations in the acyl chains and prenyl groups on activity. For instance, analogues with different acyl moieties at specific positions show varying degrees of antifungal activity. nih.gov The presence and position of prenyl groups also appear to play a role in the biological profile of these compounds. nih.gov

The core dimeric acylphloroglucinol scaffold is considered a key feature for the observed antidepressant-like and antinociceptive effects. researchgate.netresearchgate.net The ability of this compound to inhibit monoamine reuptake without directly binding to transporters suggests that its interaction with the reuptake machinery is dependent on specific structural features that modulate the process indirectly, possibly through interaction with the cell membrane or associated proteins like Na+,K+-ATPase. scielo.brresearchgate.net The modulation of ecto-5′-nucleotidase activity, which contributes to the antinociceptive effect of this compound, also implies a structure-dependent interaction with this enzyme or related pathways. nih.govresearchgate.net

Comparative SAR with Dimeric Acylphloroglucinol Derivatives

Comparing the activities of this compound with those of other dimeric acylphloroglucinol derivatives found in Hypericum species helps to delineate the structural requirements for specific biological effects. Dimeric acylphloroglucinols from Hypericum species native to Southern Brazil, including this compound, isothis compound, japonicine A, and hyperbrasilol B, have shown antinociceptive activity. researchgate.netdntb.gov.ua These compounds share the common feature of an acylfilicinic acid and a phloroglucinol moiety linked by a methylene bridge. researchgate.net

Hyperforin and adhyperforin, while structurally distinct bicyclic polyprenylated acylphloroglucinols, also exhibit activities related to monoamine reuptake inhibition and antidepressant effects, albeit through different mechanisms compared to this compound. wikipedia.orgwikipedia.orgwikipedia.org This highlights that different structural scaffolds within the broader class of phloroglucinol derivatives can converge on similar pharmacological outcomes, but the precise SAR within each subclass (like the dimeric methylene-bridged type) is unique.

Computational Approaches in SAR Analysis

Computational methods play an increasingly important role in understanding and predicting the SAR of natural products like this compound. These approaches can complement experimental studies by providing insights into the relationship between chemical structure and biological activity at a molecular level.

Computational analysis can involve techniques such as molecular docking to predict how this compound and its analogues might interact with potential target proteins. This is particularly relevant given that this compound appears to modulate the activity of certain systems (like monoamine reuptake and adenosinergic signaling) without direct binding to the canonical transporters or receptors. scielo.brnih.govresearchgate.netresearchgate.net Computational modeling can help explore alternative binding sites or mechanisms of interaction, such as modulation of protein function through allosteric sites or effects on membrane properties.

Furthermore, computational methods can be used to analyze and compare the activity landscapes of this compound and its analogues, providing a quantitative measure of structural similarity versus activity changes. mdpi.com This can help identify activity cliffs, where small structural changes lead to large changes in potency, which are crucial for understanding key structural determinants of activity. While specific published studies detailing computational SAR analysis specifically for this compound were not extensively found in the search results, the general applicability of these methods to complex natural products and dimeric structures is well-established in medicinal chemistry. sci-hub.stbiorxiv.org Computational approaches can aid in prioritizing analogues for synthesis and biological testing, accelerating the SAR exploration process.

Chemogenomic Screening for Target Identification

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and purification of Uliginosin B from complex matrices, such as plant extracts. They also serve as a primary tool for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC)

HPLC and UHPLC are fundamental techniques for the analysis and quantification of this compound. These methods offer high resolution and sensitivity, allowing for the separation of this compound from other compounds present in plant extracts.

Research findings demonstrate the application of HPLC for the characterization and isolation of this compound. scielo.brscielo.br For instance, one study utilized a Waters HPLC system with a Waters Nova-Pack C18 column (4 µm, 3.9 mm × 150 mm) and a guard column. scielo.brscielo.br The analysis was performed under isocratic conditions using a mobile phase of 95% acetonitrile (B52724), 5% water, and 0.01% trifluoroacetic acid at a flow rate of 1 mL/min, with UV detection at 220 nm. scielo.brscielo.br This method was successful in determining the concentration of this compound in an extract. scielo.brscielo.br

HPLC coupled with a UV detector has also been used to confirm the purity of isolated this compound, reporting a purity of 96%. nih.govresearchgate.net Furthermore, HPLC analysis has been employed to quantify compounds, including this compound, in fractions obtained from supercritical fluid extraction of Hypericum polyanthemum. ufrgs.br

UHPLC, offering even greater speed and resolution, is also utilized for the analysis of phloroglucinol (B13840) derivatives, including dimeric acylphloroglucinols like this compound. mdpi.com Reversed-phase stationary phases, such as C18, are commonly used with mobile phases containing an aqueous component acidified with agents like formic acid or trifluoroacetic acid, and an organic modifier such as acetonitrile or methanol (B129727). mdpi.com

Example HPLC Parameters for this compound Analysis

| Parameter | Detail | Source |

| System | Waters HPLC system | scielo.brscielo.br |

| Column | Waters Nova-Pack C18 (4 µm, 3.9 mm × 150 mm) | scielo.brscielo.br |

| Guard Column | Waters Nova-Pack C18 60A (3.9 mm × 20 mm) | scielo.brscielo.br |

| Mobile Phase | 95% CH₃CN, 5% H₂O, 0.01% TFA | scielo.brscielo.br |

| Flow Rate | 1 mL/min | scielo.brscielo.br |

| Detection | UV at 220 nm | scielo.brscielo.br |

| Sample Preparation | Dissolved in HPLC grade methanol (2 mg/ml), filtered (0.22 µm) | scielo.brscielo.br |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-layer chromatography (TLC), including its high-performance variant (HPTLC), is another chromatographic technique relevant to the study of this compound. While less quantitative than HPLC or UHPLC, TLC is valuable for quickly assessing the complexity of extracts, monitoring purification steps, and as a preparative method.

This compound has been isolated using preparative thin-layer chromatography as part of a purification scheme that also involved column chromatography. scielo.brscielo.br This indicates the utility of TLC in the isolation process, likely for initial separation or purification of fractions containing this compound. TLC and HPTLC are generally used for the analysis of various compound classes found in Hypericum species, providing a means for separation and visualization of components within extracts. mdpi.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure, functional groups, and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy, specifically ¹H and ¹³C NMR, is a primary method for the structural characterization of this compound. nih.govresearchgate.netnih.gov Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments and connectivity. nih.govresearchgate.netacs.org

The structure of this compound has been characterized using ¹H and ¹³C NMR spectra. nih.govresearchgate.netscielo.br These spectra are crucial for confirming the identity of isolated this compound by comparison with previously reported data. scielo.brscielo.br NMR analysis has been used in the structural elucidation of this compound and its analogues isolated from Hypericum mexicanum. nih.govnih.gov Detailed analysis of 1D-NMR spectra, including coupling patterns, provides insights into the different moieties present in the molecule. nih.gov

Selected NMR Data for this compound (Example from Literature)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Source |

| ¹H | 10.02, 11.21, 16.42, 18.79 | Singlets | Hydroxylic protons | acs.org |

| ¹H | 3.46 | Singlet | Methylene (B1212753) protons | acs.org |

| ¹³C | (Various peaks) | - | Carbon assignments | acs.org |

Note: The provided ¹H NMR data in source acs.org appears to be specific to certain protons (hydroxylic and methylene) and not a complete spectrum. Full spectral data is typically required for complete structural confirmation.

Mass Spectrometry (LC-MS, LC-MS/MS, Q-TOF-MS, HR-ESI-MS)

Mass spectrometry techniques, often coupled with liquid chromatography (LC-MS, LC-MS/MS), are vital for determining the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural confirmation and the identification of related compounds. acs.orgnih.govresearchgate.netmdpi.com

LC-MS has been used in combination with NMR measurements for the structural elucidation of this compound and other dimeric acylphloroglucinols. nih.govnih.gov High-resolution mass measurements, such as those obtained by HR-ESI-MS in negative ion mode, are used to determine the exact mass of this compound and confirm its molecular formula. nih.gov For example, an observed pseudomolecular ion peak [M − H]⁻ at m/z 511.2315 ± 0.0010 was consistent with the molecular formula C₂₉H₃₅O₈ for an analogue of this compound, highlighting the precision of HR-ESI-MS. nih.gov

LC-MS/MS provides fragmentation patterns that are characteristic of dimeric acylphloroglucinols, including common fragments resulting from methylene bridge cleavage, which assists in structural differentiation of related compounds. Q-TOF-MS and other advanced MS techniques are also employed for the identification and characterization of phloroglucinol derivatives in complex extracts. mdpi.commdpi.comnih.gov An integrated approach using HPLC-MSⁿ and UPLC-QTOF has been successfully applied for the characterization of phloroglucinol derivatives from Hypericum japonicum, which contains this compound. mdpi.com

Advanced Extraction and Pre-analytical Methods

Efficient extraction and appropriate pre-analytical methods are crucial first steps in the analysis of this compound from plant materials. These methods aim to isolate the compound from the plant matrix while preserving its integrity.

This compound is typically obtained from the lipophilic extracts of Hypericum species. nih.govresearchgate.netnih.govnih.gov Extraction methods often involve the use of organic solvents such as hexane (B92381) or n-hexane. nih.govresearchgate.netnih.govnih.govscielo.br For instance, aerial parts of Hypericum polyanthemum have been extracted with n-hexane to obtain this compound. nih.govresearchgate.net Another study mentions obtaining this compound from the hexane extract of aerial parts of Hypericum polyanthemum using chromatographic methods. nih.gov

Supercritical fluid extraction (SFE) using carbon dioxide has also been explored for the extraction of compounds, including this compound, from Hypericum carinatum. nih.gov This method can offer higher selectivity compared to conventional solvent extraction. nih.gov The optimization of SFE parameters, such as temperature and pressure, is important for recovering enriched fractions containing this compound. ufrgs.brnih.gov

Following initial extraction, pre-analytical steps such as filtration are often necessary to prepare the sample for chromatographic analysis. scielo.brscielo.br For example, extracts dissolved in HPLC grade methanol are typically filtered through a 0.22 µm pore size filter before HPLC analysis. scielo.brscielo.br

Emerging Research Perspectives on Uliginosin B

Further Elucidation of Undiscovered Molecular Targets

While Uliginosin B has shown effects such as increasing monoamine availability in the synaptic cleft by inhibiting neuronal uptake, its precise mode of action and full spectrum of molecular targets remain under investigation. nih.gov Studies suggest that its antinociceptive effects involve the activation of monoaminergic, glutamatergic, and opioid receptors, although seemingly without direct binding to these sites, indicating the involvement of other, as yet unidentified, targets. nih.gov The purinergic system, known for its role in pain transmission and modulation by monoamines, is being explored as a potential area where this compound exerts its effects. nih.gov Research has demonstrated that the antinociceptive effect of this compound in mice is completely prevented by pretreatment with selective adenosine (B11128) A₁ and A₂A receptor antagonists, suggesting that the activation of these receptors mediates its effect. nih.gov This finding highlights the involvement of adenosinergic signaling in the compound's activity. nih.gov Beyond known pathways, researchers are employing techniques like affinity chromatography coupled with mass spectrometry and CRISPR-Cas9 screens to identify proteins that bind to this compound or genes that modulate its activity. Transcriptomic analysis is also being utilized to gain further insights into its molecular targets.

This compound has also been shown to increase Na⁺,K⁺-ATPase activity in the cerebral cortex of mice, suggesting this enzyme could be another potential target, particularly in the context of its antidepressant-like effects. scielo.br

Rational Design of Novel Therapeutic Scaffolds Based on this compound Core

The dimeric acylphloroglucinol structure of this compound, consisting of filicinic acid and phloroglucinol (B13840) moieties, is considered a promising molecular pattern for drug development. nih.gov This core structure serves as a scaffold for the rational design of novel therapeutic compounds. nih.govresearchgate.net The structural diversity within dimeric phloroglucinols, arising from variations in substituents like prenyl chains and acyl groups, influences their bioactivity and toxicity profiles. nih.gov For instance, prenylation, as seen in Uliginosin C and 3′-prenyl this compound, can enhance antifungal activity. nih.gov Conversely, differences in ethyl/methyl substitutions, such as between this compound and Uliginosin A, can alter receptor binding and toxicity.

Rational design approaches leverage this structure-activity relationship to synthesize analogs with potentially improved efficacy, selectivity, and pharmacological properties. Computational strategies, including molecular docking and dynamics simulations, are valuable tools in predicting the binding affinities of this compound and its analogs to potential targets, such as PGE synthase-1. These methods involve generating conformational ensembles and validating them against experimental data like X-ray crystallography. The aim is to design compounds that retain the beneficial activities of the this compound core while mitigating potential drawbacks.

Advanced Synthetic Strategies for Enhanced Analog Libraries

The synthesis of this compound and its analogs is crucial for exploring their therapeutic potential and structure-activity relationships. Early synthetic approaches involved methods like rottlerone exchange and condensation reactions using monomeric phloroglucinols and aldehydes. rsc.orgsci-hub.se Reproducible synthetic routes for this compound have been developed, involving coupling reactions of specific precursors. iastate.edu

Advanced synthetic strategies are being employed to create enhanced libraries of this compound analogs. These strategies often involve the modification of the core structure through various chemical reactions, including acylation, alkylation, and dimerization methods. sci-hub.se The goal is to introduce structural variations systematically to generate a diverse set of compounds that can be screened for desired biological activities and target interactions. For example, the synthesis of analogs with different acyl groups or prenylations allows for the investigation of how these modifications impact potency and selectivity for specific molecular targets. nih.gov The development of efficient and scalable synthetic methods is essential for producing sufficient quantities of this compound and its analogs for comprehensive biological evaluation.

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, researchers are increasingly integrating data from various omics technologies. nih.govresearchgate.net This systems-level approach allows for the simultaneous analysis of changes at the genomic, transcriptomic, proteomic, and metabolomic levels following exposure to this compound. nih.govresearchgate.netnih.govbiorxiv.org

Integrating multi-omics data can provide valuable insights into the complex molecular mechanisms underlying this compound's observed activities, such as its antidepressant-like effects or its influence on adenosinergic signaling. nih.govscielo.brresearchgate.net By analyzing how this compound affects gene expression, protein levels, and metabolic pathways, researchers can identify interconnected biological processes and networks that are modulated by the compound. nih.govresearchgate.netnih.gov This approach can help to reveal off-target effects, identify biomarkers of response, and provide a more complete picture of the compound's impact on cellular and physiological systems. nih.govresearchgate.net Computational tools and bioinformatics methods are essential for managing, integrating, and interpreting the large and complex datasets generated by omics technologies. nih.govbiorxiv.org

Q & A

Q. How is Uliginosin B structurally characterized, and what methodologies ensure reproducibility?

this compound’s structure is determined via NMR spectroscopy (¹H and ¹³C spectra) and X-ray crystallography , with comparisons to literature data for known analogs like isothis compound . For reproducibility, experimental details (e.g., solvent systems for crystallization, data collection temperatures) must be explicitly documented in the "Experimental" section of manuscripts, adhering to journal guidelines to avoid redundancy with tables/figures . Challenges in crystallizing this compound (e.g., twinned samples requiring specialized refinement protocols) highlight the need for rigorous data reporting .

Q. What are the initial steps to validate this compound’s biological activity in anti-inflammatory studies?

Begin with in vitro assays using LPS-induced RAW 264.7 macrophages to measure inhibition of NO, TNF-α, and IL-1β. Compare activity against isolated fractions (e.g., lipophilic fractions from Hypericum species) and pure analogs like uliginosin A to isolate this compound’s contribution . Ensure dose-response curves are generated, and statistical significance is assessed using ANOVA with post-hoc tests. Document all protocols in supplementary materials for replication .

Q. How should researchers design experiments to avoid common pitfalls in isolating this compound from plant extracts?

Use chromatographic techniques (e.g., column chromatography with hexane/ethyl acetate gradients) guided by TLC and NMR tracking. Note that this compound’s solubility in acetonitrile may complicate crystallization; slow evaporation with hexane is preferred . Validate purity via HPLC-UV and mass spectrometry, referencing spectral databases to confirm identity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental conformational profiles of this compound?

Apply density functional theory (DFT) to optimize this compound’s geometry and compare results with X-ray data. Address discrepancies (e.g., torsional angles) by refining computational parameters (e.g., solvent effects, basis sets). Validate models using molecular docking to assess binding affinity with inflammatory targets (e.g., COX-2), ensuring alignment with experimental IC₅₀ values . Publish computational protocols in supplementary materials to enable peer validation .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

For twinned crystals, use the HKLF5 option in SHELXL to refine data and apply twin laws identified via the Crysalis suite . Optimize crystallization by testing solvent mixtures (e.g., acetonitrile/hexane) at controlled temperatures (e.g., 150 K). If single crystals remain elusive, consider powder diffraction or alternative structural validation methods like cryo-EM for large complexes .

Q. How can researchers validate this compound’s mechanism of action when in vitro and in vivo data conflict?

Conduct metabolomic profiling to identify off-target interactions or metabolic degradation in vivo. Use knockout models (e.g., COX-2⁻/⁻ mice) to isolate this compound’s pathway-specific effects. Cross-reference findings with transcriptomic datasets to identify differentially expressed genes linked to inflammation . Publish negative results to mitigate publication bias .

Q. What methodologies reconcile discrepancies in this compound’s reported bioactivity across studies?

Perform meta-analyses of existing data, adjusting for variables like extraction methods (e.g., solvent polarity) and cell line viability thresholds. Use Bayesian statistics to quantify uncertainty in conflicting results. Replicate key studies under standardized conditions (e.g., ATCC-certified cell lines, controlled LPS batches) .

Methodological Best Practices

- Data Reporting : Avoid duplicating data in text and tables; use supplementary files for raw NMR/X-ray datasets .

- Ethical Considerations : Disclose conflicts of interest and adhere to journal policies on data integrity .

- Literature Review : Cite primary sources for structural analogs (e.g., isothis compound) and avoid over-reliance on unreviewed platforms like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.